REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[Ce+3:21].[Cl-:20].[Cl-:22].[Cl-:23].[NH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[C:9](=[O:11])[CH:8]=[CH:7][C:6]2=[O:12]>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[C:9](=[O:11])[CH:8]=[C:7]([NH:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[C:6]2=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ce+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CC(=O)c2ncccc21
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Name
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Type
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product
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Smiles
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O=C1C(Nc2ccccc2)=CC(=O)c2ncccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |